
D4-abiraterone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: CB-7627 is synthesized from abiraterone through the action of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) . The reaction involves the conversion of abiraterone to CB-7627 under specific enzymatic conditions .
Industrial Production Methods: The industrial production of CB-7627 involves the large-scale synthesis of abiraterone acetate, followed by its enzymatic conversion to CB-7627. This process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: CB-7627 undergoes several types of chemical reactions, including:
Oxidation: CB-7627 can be oxidized to form various metabolites.
Reduction: The compound can be reduced to form 3-keto-5α-abiraterone, an agonist of the androgen receptor.
Substitution: CB-7627 can undergo substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized metabolites.
Reduction: Formation of 3-keto-5α-abiraterone.
Substitution: Formation of substituted derivatives of CB-7627.
Scientific Research Applications
Clinical Trials
Numerous studies have documented the efficacy of D4-abiraterone in clinical settings:
- Phase III Trials : A pivotal trial demonstrated that abiraterone acetate (the prodrug form) significantly prolonged overall survival in mCRPC patients compared to placebo, with a median survival increase from 10.9 months to 14.8 months when combined with prednisone .
- Dose Escalation Studies : Research indicated that increasing doses of abiraterone led to a corresponding rise in this compound levels, suggesting a potential dose-dependent efficacy relationship . For instance, escalating doses from 1,000 mg to 2,000 mg resulted in this compound levels increasing from 1.48 ng/mL to 4.0 ng/mL .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound maintains therapeutic levels despite lower systemic exposure to its parent compound, abiraterone. This phenomenon underscores the importance of understanding the drug's metabolism and its active metabolites in optimizing treatment regimens .
Case Study 1: Long-Term Response
A patient diagnosed with advanced prostate cancer experienced a significant reduction in PSA levels from 47 ng/mL at diagnosis to less than 0.1 ng/mL after three months on abiraterone therapy. This case exemplifies the long-term benefits of this compound in controlling disease progression and improving quality of life .
Case Study 2: Treatment Resistance
In another instance involving a cohort of patients with mCRPC who had previously undergone chemotherapy, this compound was associated with notable PSA declines (>50%) in over half of the participants. This highlights its potential effectiveness even in cases where traditional therapies had failed .
Comparative Data Table
Study/Trial Name | Patient Population | Treatment Regimen | Median Overall Survival | Notable Findings |
---|---|---|---|---|
COU-AA-301 | mCRPC post-docetaxel | Abiraterone + Prednisone vs Placebo | 14.8 months vs 10.9 months | Significant PSA reduction |
LATITUDE Trial | Newly diagnosed mHSPC | Abiraterone + ADT | Improved survival rates | Enhanced radiographic progression-free survival |
STAMPEDE Trial | High-risk localized prostate cancer | Abiraterone + ADT | Increased survival | Established role in early intervention |
Mechanism of Action
CB-7627 exerts its effects by inhibiting key enzymes involved in steroidogenesis, including CYP17A1 (17α-hydroxylase/17,20-lyase), 3β-hydroxysteroid dehydrogenase, and 5α-reductase . It also acts as a competitive antagonist of the androgen receptor, with potency comparable to that of enzalutamide . The inhibition of these enzymes and receptors disrupts the production of androgens, thereby reducing the growth and proliferation of prostate cancer cells .
Comparison with Similar Compounds
Abiraterone: The parent compound of CB-7627, used in the treatment of prostate cancer.
Enzalutamide: Another androgen receptor antagonist used in prostate cancer treatment.
Ketoconazole: An antifungal agent that also inhibits steroidogenesis.
Uniqueness of CB-7627: CB-7627 is unique due to its dual role as a steroidogenesis inhibitor and androgen receptor antagonist. Its potency in inhibiting CYP17A1 and its ability to act as a competitive antagonist of the androgen receptor make it a valuable compound in the treatment of prostate cancer .
Biological Activity
D4-abiraterone (D4A) is a metabolite of abiraterone acetate, a well-established treatment for metastatic castration-resistant prostate cancer (mCRPC). This article delves into the biological activity of D4A, highlighting its mechanisms of action, comparative efficacy with abiraterone, and clinical implications based on recent research findings.
D4A exhibits a multifaceted mechanism of action that enhances its therapeutic potential against prostate cancer:
- Inhibition of Steroidogenic Enzymes : D4A inhibits key enzymes involved in androgen synthesis, including:
- Androgen Receptor Antagonism : D4A acts as a competitive antagonist of the androgen receptor (AR), similar to enzalutamide, which is significant given the role of AR signaling in prostate cancer progression .
- Enhanced Potency : Research indicates that D4A is approximately ten times more potent than abiraterone in inhibiting 3βHSD activity, suggesting that D4A may provide superior antitumor effects .
Comparative Efficacy
Recent studies have demonstrated that D4A not only surpasses abiraterone in potency but also shows improved efficacy in preclinical models:
- Xenograft Studies : In xenograft models, D4A exhibited more potent antitumor activity compared to abiraterone, indicating its potential as a more effective therapeutic agent .
- Clinical Observations : D4A has been detected in the serum of patients undergoing treatment with abiraterone acetate, reinforcing the hypothesis that conversion to D4A contributes to the clinical efficacy observed with abiraterone therapy .
Case Studies and Clinical Trials
Several clinical trials and studies have evaluated the impact of D4A on patient outcomes:
- Phase II Trials : In trials involving patients with mCRPC, those treated with abiraterone showed significant declines in prostate-specific antigen (PSA) levels. The conversion to D4A may enhance this effect, leading to improved progression-free survival rates .
- Adverse Events : Comparative studies have also noted that while both abiraterone and enzalutamide are associated with adverse events leading to treatment discontinuation, the rates are relatively comparable, suggesting that both agents are tolerable but may differ in their side effect profiles depending on individual patient responses .
Summary of Research Findings
The following table summarizes key findings from recent studies regarding the biological activity and clinical implications of this compound:
Q & A
Basic Research Questions
Q. What enzymatic pathways are involved in the formation of D4-abiraterone, and how can researchers validate its metabolic conversion in vitro?
this compound (D4A) is a secondary metabolite of abiraterone, generated via 3β-hydroxysteroid dehydrogenase (HSD3B)-mediated conversion. To validate this pathway, researchers should:
- Use HSD3B isoform-overexpressing cell lines (e.g., LNCaP or VCaP) and quantify D4A levels via liquid chromatography–tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound) .
- Monitor enzyme kinetics using substrate depletion assays with abiraterone as the precursor .
Q. What methodological approaches are recommended for detecting this compound and its metabolites in biological samples?
LC-MS/MS is the gold standard due to its sensitivity and specificity. Key steps include:
- Serum/tissue extraction with methyl tert-butyl ether, followed by reconstitution in methanol:water (50:50) .
- Use of stable isotope-labeled internal standards (e.g., this compound) to correct for matrix effects .
- Validation against calibration curves spiked into human serum to ensure quantitation limits of ≤1 nM .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Impervious gloves, safety goggles, and respirators (NIOSH-approved for particulates) to avoid respiratory irritation (H335 hazard) .
- Storage : Stable at room temperature in inert atmospheres; incompatible with strong acids/oxidizers .
- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid aqueous cleanup to prevent drainage contamination .
Advanced Research Questions
Q. How do contradictory findings about this compound’s role in androgen receptor (AR) signaling impact experimental design?
D4A exhibits AR antagonist activity, but its metabolite 3-keto-5α-abiraterone acts as an AR agonist. To address this:
- Perform dual-luciferase reporter assays in AR-positive cell lines (e.g., 22Rv1) to quantify transcriptional activity under varying D4A concentrations .
- Co-administer 5α-reductase inhibitors (e.g., dutasteride) to block metabolite conversion and isolate D4A-specific effects .
Q. What mechanisms underlie resistance to this compound in castration-resistant prostate cancer (CRPC), and how can they be modeled experimentally?
Key resistance drivers include:
- CYP17A1 upregulation : Quantify mRNA/protein levels in xenograft models post-treatment using qPCR and immunohistochemistry .
- AR splice variants (AR-V7) : Employ RNA-seq or droplet digital PCR to detect splice variants in circulating tumor cells .
- AKR1C3 activation : Overexpress AKR1C3 in CRPC cell lines (e.g., C4-2B) to study intracrine androgen synthesis via LC-MS/MS .
Q. How can researchers overcome AKR1C3-mediated resistance to this compound?
- Pharmacological inhibition : Co-treat with indomethacin (10 µM) to block AKR1C3, reducing tissue androgens (testosterone, DHT) by >50% in xenografts .
- Combination therapy : Pair abiraterone with MDV3100 (enzalutamide) to concurrently inhibit AR signaling and steroidogenesis .
Q. What experimental designs are optimal for studying this compound’s stability under varying physiological conditions?
- Thermal stability : Incubate D4A at 37°C in PBS (pH 7.4) for 24–72 hours, followed by LC-MS/MS to assess degradation products .
- Oxidative stress : Expose to H2O2 (1–10 mM) and monitor decomposition via high-resolution mass spectrometry .
Q. How can contradictions in toxicological data (e.g., incomplete carcinogenicity profiles) be addressed in preclinical studies?
- Conduct Ames tests (OECD 471) with TA98 and TA100 strains to assess mutagenicity .
- Use 2-year rodent carcinogenicity studies under ICH S1B guidelines, focusing on adrenal and hepatic tissues due to steroidogenic enzyme inhibition .
Q. What synergistic strategies enhance this compound efficacy in metastatic CRPC?
- Radiotherapy combination : Administer 8 Gy × 1 fraction to oligoprogressive lesions, extending abiraterone progression-free survival by ~7 months .
- Glucocorticoid modulation : Replace prednisone with dexamethasone (0.5 mg/day) to mitigate mineralocorticoid excess without activating mutant AR .
Q. How should researchers resolve discrepancies in this compound’s ecological impact data?
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13-15,19,21-22H,5-6,8-12H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJZZAJJENTSTP-NHFPKVKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934961 | |
Record name | delta4-Abiraterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-21-7 | |
Record name | 17-(3-Pyridinyl)androsta-4,16-dien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154229-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-(3-Pyridyl)androsta-5,16-dien-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | delta4-Abiraterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.4-ABIRATERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L6XS2R7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.